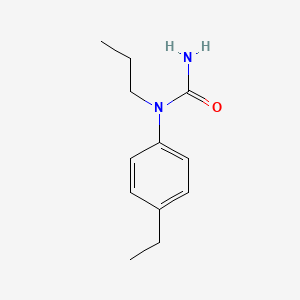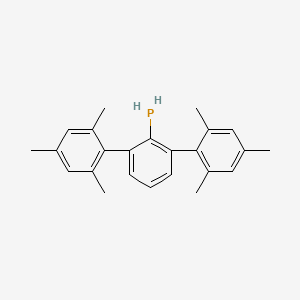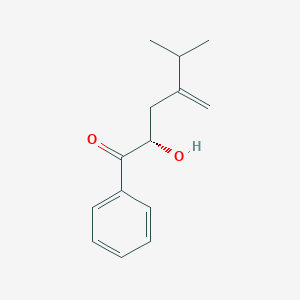
1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- is a chemical compound with a complex structure that includes a hexanone backbone, hydroxy, methyl, methylene, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and functional group transformations. The reaction conditions typically include the use of strong bases like sodium hydroxide or potassium hydroxide, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable base like triethylamine.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Hexanone, 4-hydroxy-5-methyl-
- 5-methyl-1-phenylhexan-1-one
Comparison
Compared to similar compounds, 1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- is unique due to its specific structural features, such as the presence of both hydroxy and methylene groups, which confer distinct chemical reactivity and potential applications. Its stereochemistry (2S) also plays a crucial role in its biological activity and interactions.
Properties
CAS No. |
350845-62-4 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2S)-2-hydroxy-5-methyl-4-methylidene-1-phenylhexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-10(2)11(3)9-13(15)14(16)12-7-5-4-6-8-12/h4-8,10,13,15H,3,9H2,1-2H3/t13-/m0/s1 |
InChI Key |
DIZSVYDWHMXOQO-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C(=C)C[C@@H](C(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)C(=C)CC(C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


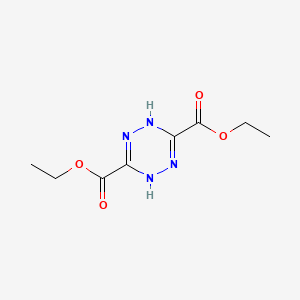
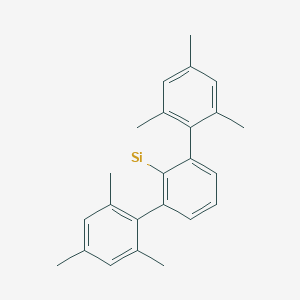
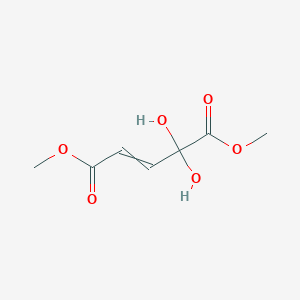
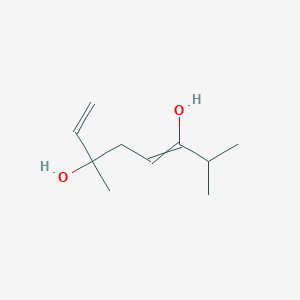
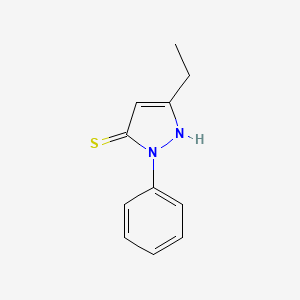



![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
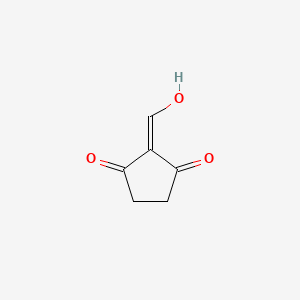
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)
